N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
This compound is a bis-thiazole derivative featuring dual naphthalen-1-yl-substituted thiazole moieties interconnected via a phenoxy-benzamide scaffold. The naphthalene groups enhance hydrophobic interactions, while the carbamoyl and benzamide linkages provide hydrogen-bonding capabilities, critical for receptor binding .
Properties
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N4O3S2/c45-37(43-39-41-35(23-48-39)33-13-5-9-25-7-1-3-11-31(25)33)27-15-19-29(20-16-27)47-30-21-17-28(18-22-30)38(46)44-40-42-36(24-49-40)34-14-6-10-26-8-2-4-12-32(26)34/h1-24H,(H,41,43,45)(H,42,44,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVSCYHAJQNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)NC6=NC(=CS6)C7=CC=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” likely involves multiple steps, including the formation of thiazole rings and the coupling of aromatic systems. Typical synthetic routes might include:
Formation of Thiazole Rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The aromatic systems can be coupled using Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids or alkenes.
Amide Formation: The final step might involve the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
“N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiazole groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, especially if it contains reducible functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiazole groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The compound features a naphthalene moiety linked to a thiazole ring and a phenoxy group, which contribute to its unique chemical properties. The synthesis process may include the following steps:
- Formation of Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors.
- Coupling Reactions : The naphthalene and phenoxy groups are introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of the amide bond.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Biological Activities
Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant biological activities, including:
1. Anticancer Activity:
- Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies demonstrate that modifications on the thiazole or naphthalene rings can enhance anticancer potency against various cancer cell lines such as prostate and melanoma cells .
2. Antimicrobial Properties:
- The compound has been evaluated for its antimicrobial activity against bacteria and fungi. It exhibits effective inhibition against strains like Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent .
3. Anti-inflammatory Effects:
- Some derivatives of thiazole compounds have been reported to possess anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of “N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The pathways involved would depend on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Carboxamide Motifs
Several compounds share core structural features with the target molecule, differing primarily in substituents and linker regions:
Pharmacological and Binding Properties
- Target Compound: Predicted to inhibit kinases or inflammatory mediators (e.g., COX-2) due to structural resemblance to known thiazole-based inhibitors .
- Comparative Activity :
- Compound 9c () demonstrated 80% inhibition of α-glucosidase at 10 µM, attributed to bromine-enhanced hydrophobic interactions .
- Compound 4g () showed 50% reduction in TNF-α production at 25 µM, suggesting moderate anti-inflammatory efficacy .
- Sulfamoyl derivatives () exhibit improved pharmacokinetic profiles due to increased solubility and metabolic stability .
Research Findings and Limitations
Key Insights
- Substituent Optimization : Electron-withdrawing groups (e.g., bromine, nitro) enhance binding but may reduce bioavailability due to increased molecular weight .
- Synthetic Challenges : Low yields (e.g., 37% for 4i in ) highlight difficulties in coupling sterically hindered aryl groups .
Gaps in Knowledge
- Target Compound Data : Experimental validation of binding affinity and selectivity is absent in the provided evidence.
- Toxicity Profiles: No data on cytotoxicity or off-target effects for sulfamoyl derivatives () .
Biological Activity
N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula with a molecular weight of approximately 446.54 g/mol. It features a thiazole ring, which is known for its diverse pharmacological properties. The presence of naphthalene moieties enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance, a study reported that thiazole derivatives exhibited significant activity against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 0.17 to 0.47 mg/mL against E. coli and S. Typhimurium . The specific compound discussed here has shown promising results in preliminary tests against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.23 |
| B. cereus | 0.23 | |
| S. Typhimurium | 0.47 |
The structure–activity relationship analysis indicates that modifications in the substituent groups can significantly affect antimicrobial efficacy. The presence of electron-withdrawing groups has been associated with enhanced activity .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively studied due to their ability to inhibit key pathways involved in tumorigenesis. In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). For example, a related thiazole derivative showed IC50 values of 4.37 µM against HepG2 and 8.03 µM against A549 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 4.37 ± 0.7 |
| A549 | 8.03 ± 0.5 |
These findings suggest that the compound may also possess significant anticancer activity, warranting further investigation into its mechanisms of action.
The proposed mechanisms through which thiazole derivatives exert their biological effects include:
- Inhibition of DNA/RNA Synthesis : Thiazoles have been shown to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Targeting Key Enzymes : Many thiazole compounds act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis .
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various signaling pathways.
Case Studies and Research Findings
A comprehensive review of literature reveals multiple studies focusing on the biological activities of thiazole derivatives:
- A study conducted on a series of thiazole compounds indicated that modifications at specific positions significantly influenced their antibacterial properties .
- Another research highlighted the promising anticancer activities of thiazole derivatives through molecular docking studies, demonstrating their potential as effective therapeutic agents against various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
